molecular formula C18H13N3O2 B8251703 2-Methyl-3-[3-(1,3-oxazol-5-yl)phenyl]quinazolin-4-one

2-Methyl-3-[3-(1,3-oxazol-5-yl)phenyl]quinazolin-4-one

Cat. No.: B8251703
M. Wt: 303.3 g/mol
InChI Key: BDOGNBLIFSWUFF-UHFFFAOYSA-N
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Description

2-Methyl-3-[3-(1,3-oxazol-5-yl)phenyl]quinazolin-4-one is a heterocyclic compound that features a quinazolinone core structure substituted with a methyl group at the second position and a phenyl group at the third position, which is further substituted with an oxazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[3-(1,3-oxazol-5-yl)phenyl]quinazolin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction between a halogenated quinazolinone and phenylboronic acid in the presence of a palladium catalyst.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized by cyclodehydration of α-hydroxy ketones or α-hydroxy amides in the presence of dehydrating agents such as phosphorus oxychloride or thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and process intensification techniques to improve yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[3-(1,3-oxazol-5-yl)phenyl]quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinazolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using phenylboronic acid and halogenated quinazolinone.

Major Products Formed

    Oxidation: Quinazolinone derivatives with ketone or carboxylic acid functionalities.

    Reduction: Reduced quinazolinone derivatives with hydroxyl or amine groups.

    Substitution: Functionalized quinazolinone derivatives with various substituents on the phenyl or oxazole rings.

Scientific Research Applications

2-Methyl-3-[3-(1,3-oxazol-5-yl)phenyl]quinazolin-4-one has several applications in scientific research, including:

    Medicinal Chemistry: The compound is investigated for its potential as an antibacterial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: It is used in studies to understand the mechanism of action of quinazolinone derivatives and their interactions with enzymes and receptors.

    Chemical Biology: The compound serves as a probe to study the structure-activity relationships of heterocyclic compounds.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-Methyl-3-[3-(1,3-oxazol-5-yl)phenyl]quinazolin-4-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-phenylquinazolin-4-one: Lacks the oxazole ring, which may result in different biological activities.

    3-[3-(1,3-Oxazol-5-yl)phenyl]quinazolin-4-one: Lacks the methyl group, which can influence its chemical reactivity and biological properties.

    2-Methyl-3-[3-(1,3-thiazol-5-yl)phenyl]quinazolin-4-one: Contains a thiazole ring instead of an oxazole ring, which can alter its electronic properties and interactions with biological targets.

Uniqueness

2-Methyl-3-[3-(1,3-oxazol-5-yl)phenyl]quinazolin-4-one is unique due to the presence of both the oxazole ring and the methyl group, which contribute to its distinct chemical and biological properties. The combination of these structural features allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-methyl-3-[3-(1,3-oxazol-5-yl)phenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c1-12-20-16-8-3-2-7-15(16)18(22)21(12)14-6-4-5-13(9-14)17-10-19-11-23-17/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOGNBLIFSWUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)C4=CN=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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